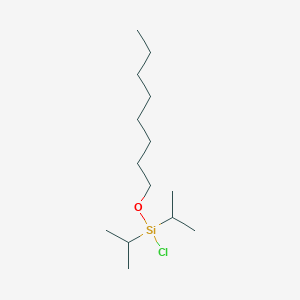
Chlorodiisopropyl(octyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodiisopropyl(octyloxy)silane, also known as CDIPOS, is a chemical compound that belongs to the class of silanes. It is a colorless to yellowish liquid that is primarily used as a coupling agent in various applications. CDIPOS has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Mécanisme D'action
Chlorodiisopropyl(octyloxy)silane functions as a coupling agent by forming covalent bonds between the substrate and the functional group of Chlorodiisopropyl(octyloxy)silane. The silane group of Chlorodiisopropyl(octyloxy)silane reacts with the hydroxyl groups on the substrate surface, forming a stable chemical bond. This results in improved adhesion properties and surface modification.
Biochemical and Physiological Effects:
Chlorodiisopropyl(octyloxy)silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound with low toxicity levels. Chlorodiisopropyl(octyloxy)silane is not known to have any significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorodiisopropyl(octyloxy)silane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. Chlorodiisopropyl(octyloxy)silane is also easy to handle and has a long shelf life. However, Chlorodiisopropyl(octyloxy)silane may have limitations in certain applications due to its low solubility in water and some organic solvents.
Orientations Futures
Chlorodiisopropyl(octyloxy)silane has several potential future directions for research and development. One possible direction is the synthesis of Chlorodiisopropyl(octyloxy)silane derivatives with improved properties such as increased solubility and reactivity. Another direction is the development of new applications for Chlorodiisopropyl(octyloxy)silane in areas such as drug delivery and tissue engineering. Further research is needed to fully understand the potential applications of Chlorodiisopropyl(octyloxy)silane in various scientific research areas.
Applications De Recherche Scientifique
Chlorodiisopropyl(octyloxy)silane has been extensively studied for its potential applications in various scientific research areas such as surface modification, polymer synthesis, and biomaterials. Chlorodiisopropyl(octyloxy)silane has been shown to be an effective coupling agent for improving the adhesion properties of various substrates, including metals, ceramics, and polymers. It has also been used as a surface modifier for enhancing the hydrophobicity of surfaces.
Propriétés
Numéro CAS |
184719-55-9 |
|---|---|
Nom du produit |
Chlorodiisopropyl(octyloxy)silane |
Formule moléculaire |
C14H31ClOSi |
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
chloro-octoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H31ClOSi/c1-6-7-8-9-10-11-12-16-17(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
Clé InChI |
OMSAPTKJUUEJEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
SMILES canonique |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Synonymes |
Silane, chlorobis(1-Methylethyl)(octyloxy)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
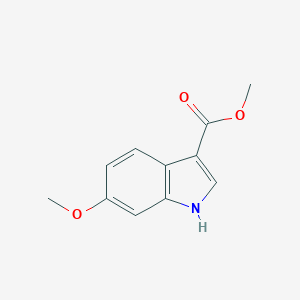
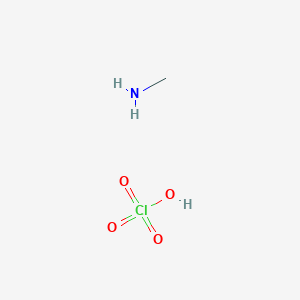
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
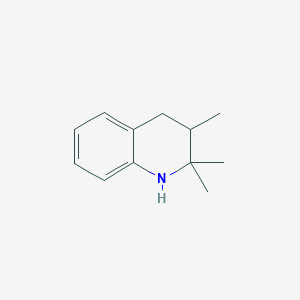



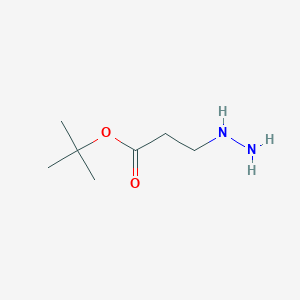

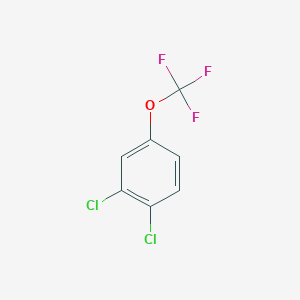
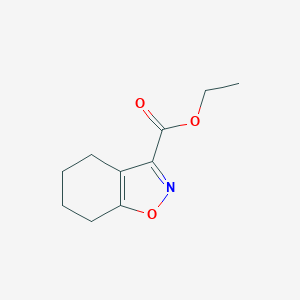
![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)